Tetraoctyltin

Beschreibung

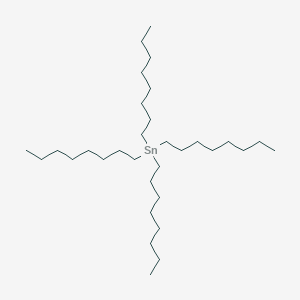

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetraoctylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGNPNLBCGBCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027538 | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-84-9 | |

| Record name | Tetraoctylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAOCTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWL1E4B0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetraoctyltin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctyltin (C₃₂H₆₈Sn), an organotin compound, is characterized by a central tin atom covalently bonded to four octyl groups.[1] This colorless to pale yellow liquid is insoluble in water and sees primary application as a catalyst in various chemical reactions and as a heat stabilizer in the production of plastics and polymers, notably polyvinyl chloride (PVC).[1] While industrially significant, the biological activities of organotin compounds, including their potential neurotoxic and immunotoxic effects, necessitate a thorough understanding for professionals in research and drug development. This guide provides an in-depth overview of the chemical structure, properties, experimental protocols for synthesis and analysis, and the known biological interactions of this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a central tin atom (Sn) bonded to four n-octyl chains.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and in the design of experimental studies.

| Property | Value | References |

| Chemical Formula | C₃₂H₆₈Sn | [1][2][3] |

| CAS Number | 3590-84-9 | [1][2] |

| Molecular Weight | 571.60 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] |

| Boiling Point | 224 °C at 1 mmHg; 268 °C at 13 hPa | [4][5] |

| Density | 0.98 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.4677 | [4][6][7] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and sparingly soluble in ethyl acetate (B1210297). | [1][4][6][7] |

| Flash Point | 102 °C - 180 °C | [4][5][7] |

Experimental Protocols

Synthesis of this compound via Trialkyl-aluminum Reaction

This method describes the preparation of this compound from tin-tetraacetate and trioctyl-aluminum.

Materials:

-

Tin-tetraacetate

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Trioctyl-aluminum

-

Argon (or other inert gas)

-

Sintered glass filter

-

Standard glassware for inert atmosphere reactions (four-neck flask, stirrer, dropping funnel, condenser, thermometer)

Procedure:

-

In a 250 ml four-neck flask equipped with a stirrer, dropping funnel, condenser with an argon supply, and a thermometer, add 71 g of tin-tetraacetate and 106.5 g of anhydrous tetrahydrofuran to create a slurry.[4]

-

While stirring and maintaining an inert atmosphere by passing argon through the apparatus, slowly add 102.7 g of trioctyl-aluminum to the slurry in a dropwise manner. The addition should take approximately 1 hour and 40 minutes.[4]

-

During the addition, cool the reaction mixture to maintain a temperature below 65°C, as the reaction is exothermic.[4]

-

After the complete addition of trioctyl-aluminum, heat the reaction mixture to the reflux temperature of tetrahydrofuran and maintain it for 1 to 2 hours with continuous stirring.[4]

-

Following the reflux period, the precipitated aluminum tri-acetate is removed by filtration through a sintered glass filter under vacuum.[4]

-

The filter cake (aluminum tri-acetate) is washed three times with 100 ml of tetrahydrofuran.[4]

-

The tetrahydrofuran is removed from the filtrate by distillation, preferably under reduced pressure, to yield the final product, this compound.[4]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of organotin compounds, which can be adapted for this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7000 Series GC-MS/MS).[7]

-

Capillary column (e.g., Thermo Scientific TraceGOLD TG-5MS).

Sample Preparation (Derivatization and Extraction):

-

For samples in an aqueous matrix, a derivatization step is typically required to increase the volatility of the organotin compounds. A common derivatizing agent is sodium tetraethylborate.[8]

-

To a known volume of the sample, add an appropriate buffer (e.g., acetate buffer) to adjust the pH.[7]

-

Add the derivatization agent and allow the reaction to proceed for a set time (e.g., 30 minutes).[7]

-

Extract the derivatized compounds into an organic solvent such as hexane.[7]

-

The organic layer is then collected for GC-MS analysis.[7]

GC-MS Parameters:

-

Injection: Automated splitless injection.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient is established to ensure the separation of the compounds of interest.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher selectivity and sensitivity.[7]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.

Materials:

-

NMR tube

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

Pasteur pipette

-

Glass wool

Procedure:

-

For a ¹H NMR spectrum, dissolve approximately 5-25 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d. For ¹³C NMR, a more concentrated solution is preferable.

-

Ensure the sample is fully dissolved.

-

To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

The final volume of the sample in the NMR tube should be appropriate for the spectrometer being used (typically around 4-5 cm in height).

-

Cap the NMR tube securely before placing it in the spectrometer.

Determination of Acute Oral Toxicity (LD50)

The following is a general procedure for determining the LD50 value, which is a measure of acute toxicity.

Experimental Design:

-

Animals: Typically, young adult rats or mice of a specific strain are used.[9] Both sexes should be represented.

-

Dose Groups: At least 3-5 dose levels of this compound are selected, with the aim of identifying a dose that causes no mortality and one that causes 100% mortality.

-

Administration: The test substance is administered orally (gavage) in a single dose.

-

Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[10]

Procedure:

-

Animals are acclimatized to the laboratory conditions before the study.

-

Food is typically withheld overnight before dosing.

-

This compound is administered at the predetermined dose levels to the respective groups of animals.

-

Animals are observed for clinical signs of toxicity at regular intervals on the first day and at least once daily thereafter for the duration of the observation period.

-

The number of mortalities in each dose group is recorded.

-

The LD50 value is calculated using a recognized statistical method, such as the Probit analysis.[9]

Biological Activity and Signaling Pathways

Organotin compounds are known to exert neurotoxic and immunotoxic effects.[2] While specific pathways for this compound are not extensively detailed in the literature, the general mechanisms for related organotins provide a basis for understanding its potential biological interactions.

Neurotoxicity

The neurotoxic effects of organotins are thought to involve several mechanisms, including the activation of glial cells, induction of apoptosis in neuronal cells, and interference with neurotransmitter systems.[2]

Caption: Proposed neurotoxic mechanisms of this compound.

Immunotoxicity

The immunotoxicity of organotin compounds is often characterized by thymic atrophy due to the suppression of immature thymocyte proliferation and the induction of apoptosis in mature thymocytes.[2] This can lead to a suppressed T-cell-mediated immune response.[2]

Caption: Proposed immunotoxic mechanisms of this compound.

Experimental Workflow for In Vitro Immunotoxicity Assessment

A general workflow for assessing the immunotoxic potential of a compound like this compound in vitro is depicted below. This often involves a tiered approach, starting with cytotoxicity assays followed by more specific functional assays.

References

- 1. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. US5087711A - Method for the preparation of tetraalkyl-tin - Google Patents [patents.google.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. enamine.net [enamine.net]

- 10. fda.gov [fda.gov]

Synthesis of Tetraoctyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for tetraoctyltin, a key organotin compound. The document details established methodologies, including the Wurtz-type reaction, Grignard synthesis, and processes involving organoaluminum reagents. It is designed to offer researchers and professionals in drug development and chemical synthesis a comprehensive resource, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

The industrial production of this compound and other tetraalkyltin compounds predominantly relies on a few key chemical reactions. These methods offer varying degrees of efficiency, scalability, and selectivity. The choice of a particular route often depends on the availability of starting materials, desired purity of the final product, and economic considerations.

The most commonly cited methods for the synthesis of this compound include:

-

Wurtz-Type Reaction: This classic coupling reaction involves the use of an alkyl halide, a tin halide, and an alkali metal, typically sodium. It is an effective method for producing symmetrical tetraalkyltins.

-

Grignard Reaction: A versatile and widely used method in organometallic chemistry, the Grignard synthesis for tetraalkyltins involves the reaction of a tin tetrahalide with a Grignard reagent (R-MgX). This route is known for its high yields and applicability to a wide range of alkyl groups.[1][2]

-

Organoaluminum Reaction: This method utilizes trialkylaluminum compounds as the alkylating agent for a tin salt. It is a viable alternative to the Grignard and Wurtz reactions, particularly in industrial settings.

Comparative Data of Synthesis Routes

The following table summarizes quantitative data from various synthesis methods for this compound and analogous tetraalkyltin compounds to provide a comparative overview of their efficiencies.

| Synthesis Route | Starting Materials | Product | Yield | Purity/Notes | Reference |

| Wurtz-Type Reaction | di-n-octyl tin dichloride, n-octyl chloride, sodium | Tetra-n-octyl tin | 98.0% | 0.15% chloride impurity, 20.7% tin content | [3] |

| Wurtz-Type Reaction | di-(2-ethylhexyl) tin dichloride, 2-ethylhexyl chloride, sodium | Tetra(2-ethylhexyl) tin | 93.6% | 0.09% chlorine impurity | [3] |

| Grignard Reaction | Tin tetrachloride, n-butylmagnesium chloride | Tetrabutyl tin | 94.0% | 95.3% purity | [1] |

| Organoaluminum Reaction | Tin-tetraacetate, trioctyl-aluminum | Tetraoctyl-tin | - | Clear, colorless product | [4] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes of this compound.

Protocol 1: Wurtz-Type Synthesis of Tetra-n-octyl tin[3]

Materials:

-

di-n-octyl tin dichloride (416.1 g, 1.0 mol)

-

n-octyl chloride (327 g, 2.2 mols)

-

Sodium (92 g, 4.0 mols)

-

Tetra-n-octyl tin (for dispersion)

-

Water

Equipment:

-

2-liter flask equipped with a stirrer and cooling bath

-

Heating mantle

-

Apparatus for vacuum distillation

Procedure:

-

Sodium Dispersion: Disperse sodium (92 g) in tetra-n-octyl tin under a nitrogen atmosphere. Heat the mixture until the sodium melts, then agitate to create a fine dispersion with particle sizes ranging from 1 to 11 microns in diameter. Cool the dispersion to 30°C.

-

Reaction Mixture Preparation: Prepare a solution of di-n-octyl tin dichloride (416.1 g) in n-octyl chloride (327 g).

-

Addition: Slowly add the di-n-octyl tin dichloride solution to the sodium dispersion. Maintain the reaction temperature between 25-35°C using a cooling bath.

-

Stirring: After the addition is complete, stir the reaction mixture for one hour at 25-35°C.

-

Work-up: Add 700 g of water to dissolve the sodium chloride byproduct. Allow the layers to settle and then separate the aqueous layer.

-

Purification: Remove moisture and excess n-octyl chloride from the product layer by heating to 170°C under 20 mm pressure. The final product is tetra-n-octyl tin, obtained as a light amber liquid.

Protocol 2: Grignard Synthesis of Tetrabutyl tin (Analogous Procedure)[1][2]

Materials:

-

Magnesium turnings

-

n-butyl bromide (or other suitable alkyl halide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Tin tetrachloride (SnCl4)

-

10% Hydrochloric acid (ice-cold)

-

Calcium chloride (for drying)

Equipment:

-

Three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel

-

Heating mantle/steam cone

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Grignard Reagent Preparation: In the three-necked flask, place magnesium turnings. Prepare a solution of n-butyl bromide in anhydrous ether. Add a small amount of this solution to the magnesium to initiate the reaction. Once the reaction starts, gradually add the remaining n-butyl bromide solution to maintain a gentle reflux. After the addition is complete, continue to heat under reflux with stirring for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Tin Tetrachloride: Cool the flask in an ice bath. With vigorous stirring, slowly add tin tetrachloride to the Grignard reagent.

-

Heating: After the addition, heat the mixture at reflux temperature for 1 hour.

-

Ether Removal and Hydrolysis: Set the condenser for distillation and remove the ether by heating. Cool the flask again in an ice bath and return the collected ether to the reaction mixture. Decompose the reaction complex by slowly adding ice water, followed by ice-cold 10% hydrochloric acid.

-

Extraction and Drying: Transfer the mixture to a separatory funnel and separate the ether layer. Dry the ether layer with calcium chloride.

-

Purification: Remove the ether by distillation. Distill the crude product under vacuum to obtain pure tetrabutyl tin. The same procedure can be adapted for tetra-n-octyl tin using n-octyl bromide.

Protocol 3: Synthesis of Tetraoctyl-tin via Organoaluminum Route[4]

Materials:

-

Tin-tetraacetate

-

Tetrahydrofuran (THF)

-

Trioctyl-aluminum

-

Argon gas

Equipment:

-

250 ml four-neck flask fitted with a stirrer, dropping funnel, and cooler with an argon supply

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Dispersion: Disperse tin-tetraacetate in tetrahydrofuran in the reaction flask while stirring under an argon atmosphere.

-

Addition of Trioctyl-aluminum: Slowly add trioctyl-aluminum to the slurry in a dropwise manner. The reaction is exothermic, so cool the mixture to maintain the temperature below 65°C. The addition should take approximately 1 hour and 40 minutes.

-

Reflux: After the complete addition of trioctyl-aluminum, heat the reaction mixture to the reflux temperature of tetrahydrofuran and maintain it for 1 to 2 hours with continuous stirring.

-

Separation of Aluminum Triacetate: The formed aluminum triacetate is insoluble in tetrahydrofuran and will precipitate. Separate the precipitate by filtration.

-

Purification: Remove the tetrahydrofuran from the filtrate by distillation, preferably at reduced pressure, to obtain pure, clear, and colorless tetraoctyl-tin.

Synthesis Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis routes for this compound.

References

An In-depth Technical Guide to Tetraoctyltin (CAS: 3590-84-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctyltin, with the CAS number 3590-84-9, is a tetraorganotin compound characterized by a central tin atom covalently bonded to four octyl groups.[1] As a member of the organotin family, it serves primarily as a chemical intermediate and catalyst in various industrial applications.[2] While some organotin compounds are noted for their significant biological activity, tetra-substituted tins like this compound are generally considered to have low toxicity. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, spectroscopic profile, and a discussion of its biological implications for researchers in drug development and related fields.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₈Sn | [1] |

| Molecular Weight | 571.59 g/mol | [1] |

| Appearance | Clear to yellow liquid, may be slightly hazy | |

| Boiling Point | 268 °C at 13 hPa | |

| Density | 0.98 g/cm³ at 20 °C | |

| Flash Point | 180 °C | |

| Solubility | Soluble in chloroform, sparingly soluble in ethyl acetate. | |

| InChI | InChI=1S/4C8H17.Sn/c41-3-5-7-8-6-4-2;/h41,3-8H2,2H3; | [1] |

| SMILES | CCCCCCCC--INVALID-LINK--(CCCCCCCC)CCCCCCCC | [1] |

This compound is classified as a hazardous substance, and appropriate safety precautions should be taken. Table 2 outlines the GHS hazard classifications.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H361 | Suspected of damaging fertility or the unborn child |

| H371 | May cause damage to organs |

| H413 | May cause long lasting harmful effects to aquatic life |

Data sourced from PubChem and commercial supplier safety data sheets.[1]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of tetraalkyltin compounds, including this compound, involves the reaction of tin tetraacetate with a trialkylaluminum compound in a suitable solvent like tetrahydrofuran (B95107) (THF). The following protocol is adapted from a patented procedure.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, dropping funnel, reflux condenser with an inert gas (e.g., Argon) inlet, and a thermometer, add tin tetraacetate and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: While stirring and maintaining an inert atmosphere, slowly add trioctylaluminum to the slurry in a dropwise manner. The reaction is exothermic, and the temperature of the reaction mixture should be maintained below 65°C, using external cooling if necessary.

-

Reaction: After the complete addition of trioctylaluminum, heat the reaction mixture to the reflux temperature of THF and maintain for 1-2 hours with continuous stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature. The precipitated aluminum triacetate is removed by filtration.

-

Wash the solid aluminum triacetate with fresh THF.

-

Combine the filtrates and remove the THF by distillation, preferably under reduced pressure.

-

-

Purification: The resulting crude this compound can be further purified by vacuum distillation to yield a clear, colorless product.

Analytical Methodology: Quantification of Organotins

The analysis of organotin compounds, including this compound, in various matrices often requires a derivatization step followed by chromatographic separation and detection. The following is a general protocol for the analysis of organotins by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for GC-MS Analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraoctyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctyltin (CAS No. 3590-84-9), also known as tetra-n-octylstannane, is an organotin compound with the chemical formula C32H68Sn.[1] It is characterized by a central tin atom covalently bonded to four octyl groups.[2] This compound is primarily utilized as an intermediate in the synthesis of other organotin compounds, which serve as stabilizers for PVC, and as catalysts in various chemical reactions.[2][3] While organotin compounds have applications in diverse fields, their toxicological profiles necessitate careful handling and a thorough understanding of their properties, particularly for professionals in drug development and life sciences who may encounter them in the context of their potential biological effects or as environmental contaminants.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C32H68Sn | [1][5] |

| Molecular Weight | 571.6 g/mol | [1][5] |

| CAS Number | 3590-84-9 | [1] |

| Appearance | Off-white to yellow oil/liquid | [2][6] |

| Boiling Point | 268 °C at 13 hPa; 224 °C at 1 mm Hg; 549.4 °C at 760 mmHg (calculated) | [6][7][8] |

| Density | 0.98 g/cm³ at 20 °C | [6][7] |

| Refractive Index | 1.4677 | [6][8] |

| Flash Point | 180 °C (closed cup); 102 °C; 282 °C | [6][7][8] |

| Solubility | Soluble in chloroform; sparingly soluble in ethyl acetate. | [6][8] |

| Vapor Pressure | 0 Pa at 25 °C | [6][8] |

| LogP (Octanol/Water) | 12.87720 (calculated); 9.09 at 22.3°C | [6][8] |

| Storage Temperature | Store below +30°C | [7][8] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized methods applicable to organometallic compounds of this nature.

Synthesis of this compound (Illustrative)

A common method for the synthesis of tetraalkyltin compounds is the reaction of a Grignard reagent with tin tetrachloride.[9]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Tin(IV) chloride (SnCl4)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of 1-bromooctane in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Tin(IV) Chloride: The Grignard reagent is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a clear oil.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.[1][8]

-

¹H NMR Spectroscopy:

-

Prepare a solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).

-

The spectrum is expected to show characteristic signals for the protons of the octyl chains. The chemical shifts and coupling patterns will confirm the structure.

-

-

¹³C NMR Spectroscopy:

-

Prepare a more concentrated solution of this compound (approx. 20-50 mg) in a deuterated solvent in an NMR tube.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

The spectrum will show distinct signals for each of the eight carbon atoms in the octyl chains.

-

-

¹¹⁹Sn NMR Spectroscopy:

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

The spectrum will exhibit characteristic C-H stretching and bending vibrations of the alkyl chains. The absence of O-H or other functional group signals confirms the purity of the compound.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

A dilute solution of this compound is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

The mass spectrum is recorded.

-

The spectrum will show the molecular ion peak (or fragments corresponding to the loss of octyl groups) and a characteristic isotopic pattern for tin, confirming the elemental composition.

4. Boiling Point Determination

The boiling point can be determined using a micro-boiling point method.[3][10]

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature is recorded when a steady stream of bubbles emerges from the capillary tube and then just as the liquid re-enters the capillary upon cooling.

5. Density Measurement

The density of liquid this compound can be determined by measuring its mass and volume.[11][12]

-

The mass of a clean, dry pycnometer (or a graduated cylinder) is accurately measured.

-

The pycnometer is filled with this compound to a known volume.

-

The mass of the pycnometer containing the liquid is measured.

-

The density is calculated by dividing the mass of the liquid by its volume.

Reactivity and Stability

This compound is a stable organotin compound under normal conditions.[3] It is generally unreactive towards water.[6] However, like other tetraalkyltins, it can undergo redistribution reactions with tin halides to form tri-, di-, and mono-organotin halides. It is incompatible with strong oxidizing agents.[13] When heated to decomposition, it may emit toxic fumes of tin oxides.

Mandatory Visualization

Caption: Synthesis and characterization workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. TETRABUTYLTIN(1461-25-2) 13C NMR spectrum [chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. US5087711A - Method for the preparation of tetraalkyl-tin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Tetraoctyltin (C32H68Sn)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tetraoctyltin, a tetra-substituted organotin compound. It covers its physicochemical properties, synthesis and purification methods, key applications, and toxicological profile. Detailed experimental protocols and diagrams of relevant processes are included to support advanced research and development.

Physicochemical Properties

This compound, also known as tetra-n-octylstannane, is a liquid organotin compound with the chemical formula [CH₃(CH₂)₇]₄Sn.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H68Sn | [2] |

| Molecular Weight | 571.59 g/mol | [1][3] |

| Exact Mass | 572.434305 Da | [4] |

| CAS Number | 3590-84-9 | [1] |

| Appearance | Clear to yellow liquid, may be slightly hazy or oily | [1][5][6] |

| Density | 0.98 g/cm³ at 20°C | [1] |

| Boiling Point | 549.4°C at 760 mmHg; 268°C at 13 hPa | [1][4] |

| Flash Point | 180°C (356°F) | [1] |

| Refractive Index | 1.4677 | [3][4] |

| Vapor Pressure | 0 Pa at 25°C | [3][4] |

| Solubility | Soluble in Chloroform; Sparingly soluble in Ethyl Acetate (B1210297) | [3][4] |

| Storage Temperature | Store below +30°C | [3][4] |

| LogP | 12.87720 | [4] |

Synthesis, Purification, and Experimental Protocols

The synthesis of this compound can be achieved through processes developed for tetra-alkyl tin compounds. The purification of related precursors like tin tetrachloride often involves rectification to remove metallic impurities.[7]

This protocol is adapted from a general method for preparing tetra-alkyl tin compounds.[8] It involves the reaction of a sodium dispersion with an alkyl halide.

Methodology:

-

Charge a 2-liter flask with 92 g (4.0 mols) of sodium and 400 g of tetra-n-octyl tin under a nitrogen atmosphere.

-

Heat the mixture to 110°C to melt the sodium.

-

Vigorously agitate the mixture to create a fine dispersion of sodium particles (1-20 microns).

-

Cool the dispersion to below the melting point of sodium while maintaining agitation.

-

Slowly add n-octyl chloride to the sodium dispersion. The temperature should be maintained, potentially with a cooling bath, to control the exothermic reaction.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Dilute the mixture with water to separate the product layer.

Purification involves removing moisture and unreacted reagents.[8]

Methodology:

-

Separate the organic product layer from the aqueous layer after the synthesis reaction.

-

Heat the product layer to 170°C under a vacuum (e.g., 20 mm Hg).

-

This process strips the product of residual moisture and excess n-octyl chloride, yielding the purified tetra-n-octyl tin.

Diagram 1: Synthesis and Purification Workflow for this compound.

This compound serves as an alkylating agent in palladium-catalyzed reactions to functionalize aromatic rings.[3][4][6]

Methodology:

-

In a reaction vessel, combine the substrate (e.g., 2-aryl-4,4-dimethyl-2-oxazoline or a substituted pyridine) with this compound.

-

Add 5 mol % of a Palladium(II) acetate (Pd(OAc)₂) catalyst.

-

Conduct the reaction under appropriate solvent and temperature conditions, typically with heating, to facilitate the coupling.

-

Monitor the reaction progress using techniques like TLC or GC-MS.

-

Upon completion, purify the product using column chromatography to isolate the benzene (B151609) ring-alkylated product.

Diagram 2: Palladium-Catalyzed C-H Alkylation Reaction.

Applications in Research and Industry

This compound is primarily utilized as a chemical intermediate and reagent in various processes.

-

PVC Stabilizers: It is a key intermediate in the manufacturing of octyltin (B230729) stabilizers, which are used as heat stabilizers for polyvinyl chloride (PVC). Commercial grades are suitable for producing FDA-approved food-grade octyltin stabilizers.[5]

-

Catalysis: It can be used as a catalyst in certain chemical reactions.[9]

-

Organic Synthesis: As demonstrated in Protocol 3, it is a valuable reagent for creating carbon-carbon bonds through palladium-catalyzed cross-coupling, allowing for the direct alkylation of C-H bonds on aromatic rings.[3][4]

-

Starting Material: It serves as a precursor for the synthesis of other organotin compounds.[9]

Biological Activity and Toxicology

While organotin compounds are known for a range of biological effects, tetra-substituted versions like this compound are considered relatively non-toxic compared to their tri-, di-, and mono-substituted counterparts.[9] However, they can metabolize or degrade into more toxic forms in the environment.[9]

-

Immunotoxicity: Unlike many other organotins, studies have shown that this compound did not induce atrophy of lymphoid organs such as the thymus.[10][11]

-

General Organotin Toxicity: The toxicity of organotin compounds is generally linked to their ability to disrupt cellular processes. They can suppress DNA and protein synthesis, induce apoptosis (programmed cell death), and interfere with intracellular calcium regulation.[2] This disruption can lead to neurotoxic and immunotoxic effects.[2][12] The mechanism often involves impairing the function of the Golgi apparatus and endoplasmic reticulum, which in turn inhibits signal transduction pathways dependent on phospholipid metabolism.[12]

Diagram 3: Generalized Organotin-Induced Apoptosis Pathway.

Below is a summary of the known toxicological and safety data for this compound.

| Safety Data | Value / Classification | Reference |

| Acute Oral Toxicity | LD50: > 4000 mg/kg (Rat) | [1][13] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][13] |

| Target Organs | Respiratory system | [1] |

| GHS Pictograms | Warning | [1] |

References

- 1. This compound for synthesis 3590-84-9 [sigmaaldrich.com]

- 2. This compound | C32H68Sn | CID 77145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3590-84-9 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. stannica.com [stannica.com]

- 6. This compound CAS#: 3590-84-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US3059012A - Alkyl tin - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to the Solubility of Tetraoctyltin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraoctyltin in various organic solvents. This compound, an organotin compound, is utilized as an intermediate in the synthesis of other organotin derivatives and finds application in catalysis. A thorough understanding of its solubility characteristics is paramount for its effective use in chemical synthesis, formulation, and for ensuring safety and proper handling. This document consolidates available qualitative solubility data, presents a detailed, adaptable experimental protocol for quantitative solubility determination, and illustrates a general workflow for this process.

Core Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |

| Chloroform | CHCl₃ | Halogenated | Not Specified | Soluble | [1][2] |

| Ethyl Acetate | CH₃COOC₂H₅ | Ester | Not Specified | Sparingly Soluble | [1][2] |

| Alcohols | R-OH | Protic, Polar | Not Specified | Very Soluble | [3] |

| Ethers | R-O-R' | Aprotic, Polar | Not Specified | Very Soluble | [3] |

| Halogenated Hydrocarbons | R-X | Aprotic, Non-Polar/Polar | Not Specified | Very Soluble | [3] |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established principles of solubility testing and can be modified to suit specific laboratory conditions and analytical capabilities.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with solvent-resistant screw caps

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes or syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Procedure:

-

Preparation of the Saturated Solution (Flask Method): a. Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume of the chosen organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies.

-

Phase Separation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time for the undissolved solid to settle. b. To separate the saturated solution from the excess solid, either centrifuge the samples at a controlled temperature or filter the supernatant using a syringe filter. The filter material must be compatible with the solvent and confirmed not to adsorb this compound.

-

Sample Preparation for Analysis: a. Carefully withdraw a precise aliquot of the clear, saturated supernatant. b. Gravimetrically or volumetrically dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: a. Analyze the diluted samples using a pre-calibrated analytical method. GC-MS is a suitable technique for the quantification of organotin compounds. b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Safety Precautions:

Organotin compounds can be toxic. All handling of this compound and its solutions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

A Technical Guide to the Spectral Analysis of Tetraoctyltin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tetraoctyltin, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited public availability of specific experimental spectra for this compound, this document presents representative data based on typical values for tetraalkyltin compounds, alongside detailed experimental protocols for acquiring such data.

Introduction to this compound

This compound, with the chemical formula (C₈H₁₇)₄Sn, is an organotin compound characterized by a central tin atom bonded to four octyl groups. Organotin compounds are utilized in a variety of industrial applications, including as PVC stabilizers, catalysts, and biocides. A thorough understanding of their molecular structure, elucidated through techniques like NMR and IR spectroscopy, is crucial for quality control, reaction monitoring, and understanding their chemical behavior and potential toxicological profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

¹H NMR Spectral Data (Typical)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The protons on the octyl chains will give rise to a few distinct signals.

| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Sn-CH₂ - | 0.8 - 1.0 | Triplet | 8H |

| -(CH₂)₆- | 1.2 - 1.6 | Multiplet | 48H |

| -CH₂-CH₃ | 0.85 - 0.95 | Triplet | 12H |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

¹³C NMR Spectral Data (Typical)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in the octyl chains will produce a distinct signal.

| Assignment | Typical Chemical Shift (δ, ppm) |

| Sn-C H₂- | 9 - 11 |

| -C H₂- | 27 - 34 |

| -C H₃ | 13 - 15 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the vibrational modes of the C-H and C-C bonds within the octyl chains.

FTIR Spectral Data (Typical)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2955 - 2965 | C-H asymmetric stretching (CH₃) | Strong |

| 2920 - 2930 | C-H asymmetric stretching (CH₂) | Strong |

| 2870 - 2880 | C-H symmetric stretching (CH₃) | Strong |

| 2850 - 2860 | C-H symmetric stretching (CH₂) | Strong |

| 1460 - 1470 | C-H bending (CH₂ and CH₃) | Medium |

| 1375 - 1385 | C-H bending (CH₃) | Medium |

| 720 - 730 | CH₂ rocking | Weak |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., neat liquid, solution, or KBr pellet).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of organotin compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid obscuring sample signals.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge to ensure it is centered in the detection coil.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or automatically to obtain sharp, symmetrical peaks.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free cloth.

-

-

Sample Preparation (KBr Pellet - for solids or viscous liquids):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

-

Data Acquisition and Processing:

-

Set the desired spectral range (typically 4000 cm⁻¹ to 400 cm⁻¹) and the number of scans to be averaged.

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organotin compound like this compound.

Commercial suppliers of high-purity tetraoctyltin

An In-depth Technical Guide to Commercial High-Purity Tetraoctyltin for Researchers and Drug Development Professionals

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to source and utilize high-purity this compound. It provides a detailed overview of commercial suppliers, key technical data, and standardized experimental protocols for analysis and handling.

Introduction to this compound

This compound (CAS No. 3590-84-9) is an organotin compound with the chemical formula C₃₂H₆₈Sn.[1][2][3][4] It is primarily used as a chemical intermediate in the manufacturing of octyltin (B230729) stabilizers for PVC and as a catalyst.[5] In a research and development context, particularly in pharmaceuticals, high-purity grades are essential for ensuring the reliability and reproducibility of experimental results. Its applications can range from use in specific catalytic reactions to serving as a reference standard in analytical testing.[1][2][6][7]

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, with purity levels often varying. For research and pharmaceutical applications, selecting a supplier that provides comprehensive analytical documentation, such as a Certificate of Analysis (CoA), is critical.

Key Suppliers Include:

-

LGC Standards[1]

-

CPAChem[10]

-

Matrix Scientific[6]

-

Dalton Research Molecules[7]

-

Pharmaffiliates[3]

-

American Custom Chemicals Corporation[6]

The selection of a suitable supplier often involves a multi-step process to ensure the material meets the stringent requirements of research and drug development.

Data Presentation

Quantitative data for this compound has been aggregated from various suppliers and public databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3590-84-9 | [1][2][8] |

| Molecular Formula | C₃₂H₆₈Sn | [1][2][4] |

| Molecular Weight | 571.59 g/mol | [1][2][8] |

| Appearance | Colorless to Yellow Liquid/Oil | [2][8] |

| Density | ~0.98 g/cm³ (at 20°C) | [6][8] |

| Boiling Point | 268°C at 13 hPa; 224°C at 1 mm Hg | [2][8] |

| Flash Point | 180°C (356°F) | [8] |

| Refractive Index | ~1.4677 | [2][6] |

| Solubility | Soluble in Chloroform; Sparingly soluble in Ethyl Acetate | [2][6] |

| Storage | Store at 2°C to 30°C, away from light and moisture | [2][3][6][8] |

Table 2: Comparison of Purity Specifications from Commercial Suppliers

| Supplier/Source | Stated Purity | Analytical Method |

| LGC Standards | >95% | Gas Chromatography (GC) |

| American Custom Chemicals | 98.00% | Not Specified |

| Crysdot | 95+% | Not Specified |

| Hebei Yanxi Chemical | 99% | Not Specified |

| Dalton Research Molecules | Typically ≥95% | High-Performance Liquid Chromatography (HPLC) |

Note: Purity and specifications may vary by batch and supplier. Always refer to the lot-specific Certificate of Analysis.

Experimental Protocols & Methodologies

For researchers in drug development, verifying the purity of starting materials and reference standards is a mandatory step. The following section details a generalized protocol for purity determination using HPLC, a common technique in pharmaceutical analysis.[11][12][13]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard methodology for assessing the purity of this compound and identifying potential impurities.

1. Objective: To quantify the purity of a this compound sample and identify any related impurities using a Reverse-Phase HPLC (RP-HPLC) method with UV detection.

2. Materials and Reagents:

-

This compound sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water (H₂O)

-

HPLC-grade Isopropanol (IPA)

-

Reference Standard (if available)

-

C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 80% B

-

5-20 min: Ramp to 100% B

-

20-30 min: Hold at 100% B

-

30-35 min: Return to 80% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector Wavelength: 210 nm

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Prepare a stock solution of the this compound sample in Isopropanol at a concentration of 1 mg/mL.

-

Perform a serial dilution with the mobile phase (80% ACN) to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

5. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the prepared sample solution.

-

Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Synthesis and Purification Overview

High-purity this compound is typically synthesized and then rigorously purified to remove reactants and by-products. A common synthetic route involves the reaction of a Grignard reagent with tin tetrachloride, or the reaction of n-chlorooctane with tin(IV) chloride.[6] Subsequent purification is crucial for achieving high-purity grades. Techniques like high-temperature rectification or distillation are employed to separate the desired this compound from impurities.[14][15]

References

- 1. This compound (>85%) | CAS 3590-84-9 | LGC Standards [lgcstandards.com]

- 2. This compound | 3590-84-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. stannica.com [stannica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Dalton Research Molecules [daltonresearchmolecules.com]

- 8. This compound for synthesis 3590-84-9 [sigmaaldrich.com]

- 9. alkalisci.com [alkalisci.com]

- 10. This compound [CAS:3590-84-9] [cpachem.com]

- 11. rroij.com [rroij.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Tetraoctyltin: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for tetraoctyltin. The information is compiled to ensure the safe use of this organotin compound in a laboratory and research setting, with a focus on quantitative data, emergency procedures, and proper handling workflows.

Chemical and Physical Properties

This compound is a clear to yellow, oily liquid.[1] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C32H68Sn | [2] |

| Molecular Weight | 571.6 g/mol | [2] |

| CAS Number | 3590-84-9 | [2] |

| Appearance | Off-White to Yellow Oil/Liquid | [3][4] |

| Boiling Point | 268 °C at 13 hPa; 224 °C at 1 mm Hg | [3][4] |

| Density | 0.98 g/cm³ at 20 °C | [3][5] |

| Flash Point | 102 °C to 180 °C | [6][3][4][5] |

| Solubility | Soluble in Chloroform, Sparingly soluble in Ethyl Acetate. Not miscible or difficult to mix with water. | [6][4] |

| Vapor Pressure | 0 Pa at 25 °C | [6][4] |

| Storage Temperature | Store below +30°C; Recommended 2-30°C. | [6][3][7] |

Toxicological Data

Organotin compounds, including this compound, are known to have neurotoxic and immunotoxic effects.[2] Exposure can occur through inhalation, ingestion, and dermal contact.[2]

| Toxicity Data | Value | Species | Source(s) |

| Oral LD50 | > 4000 mg/kg | Rat | [3][5] |

| Parenteral LDLo | 34 g/kg (34000 mg/kg) | Mouse | [6][4] |

Note on Experimental Protocols: The detailed experimental protocols for the cited toxicity studies (e.g., the specific methodology for the rat oral LD50 study) are not publicly available in the referenced safety data sheets or chemical databases. The provided data is a summary of the results from those studies.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates several risks associated with its handling.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risks.

Engineering Controls

-

Work in a well-ventilated area.[8]

-

Use only outdoors or in a well-ventilated area.[8]

-

Handle in an enclosing hood with exhaust ventilation.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5][8]

-

Skin Protection:

-

Respiratory Protection:

General Hygiene Measures

-

Do not eat, drink, smoke, or sniff while working.[10]

-

Keep away from foodstuffs, beverages, and feed.[10]

-

Wash hands and face thoroughly after handling.[8]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

-

Storage:

-

Disposal:

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is irregular or stops, provide artificial respiration. Consult a doctor if complaints persist.[5][10]

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water. If skin irritation continues, consult a doctor.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical treatment.[10]

-

Ingestion: Rinse out the mouth and then drink plenty of water. If symptoms persist, consult a doctor.[5][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: CO2, powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[10]

-

Unsuitable Extinguishing Media: Water with a full jet.[10]

-

Specific Hazards: Formation of toxic gases (carbon monoxide, carbon dioxide, toxic metal oxide smoke) is possible during heating or in case of a fire.[10]

-

Protective Equipment: Wear a self-contained respiratory protective device.[10]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear protective equipment and keep unprotected persons away.[10]

-

Environmental Precautions: Do not allow to enter sewers, surface water, or ground water.[5][10]

-

Containment and Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and dispose of it as hazardous waste.[5]

Workflow for Handling a this compound Spill

The following diagram illustrates the logical workflow for safely managing a this compound spill in a laboratory setting.

References

- 1. stannica.com [stannica.com]

- 2. This compound | C32H68Sn | CID 77145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound for synthesis 3590-84-9 [sigmaaldrich.com]

- 4. This compound CAS#: 3590-84-9 [m.chemicalbook.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. This compound | 3590-84-9 [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. gelest.com [gelest.com]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. merckmillipore.com [merckmillipore.com]

The Toxicological Profile of Organotin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have seen widespread industrial and agricultural use.[1] Their applications range from stabilizers in PVC plastics and catalysts in chemical reactions to biocides in antifouling paints and agricultural fungicides.[2][3] However, their utility is overshadowed by significant toxicological concerns, positioning them as prominent environmental pollutants with a range of adverse health effects in both wildlife and humans.[2][4] This technical guide provides a comprehensive overview of the toxicological profile of organotin compounds, with a focus on their mechanisms of action, target organ toxicities, and the experimental methodologies used to elucidate these effects.

General Toxicology and Structure-Activity Relationship

The toxicity of organotin compounds is fundamentally dictated by the number and nature of the organic groups attached to the tin atom.[2] The general formula for these compounds is R(n)SnX(4-n), where 'R' is an organic group (e.g., methyl, butyl, phenyl), 'X' is an anion, and 'n' ranges from 1 to 4.[1] The toxicological potency generally follows the order: triorganotins (R3SnX) > diorganotins (R2SnX2) > monoorganotins (RSnX3), with tetraorganotins (R4Sn) being of lower toxicity.[2][5] Trialkyl and triaryl compounds are considered the most toxic.[5]

Trimethyltin (B158744) and triethyltin (B1234975) compounds are particularly potent neurotoxins and are well-absorbed from the gastrointestinal tract, making them the most toxic in this class.[6][7][8] As the length of the alkyl chain increases, the toxicity of trialkyltins tends to decrease.[5] Aryltin compounds are generally less toxic than their alkyltin counterparts.[5]

Quantitative Toxicity Data

The acute and chronic toxicity of organotin compounds varies significantly depending on the specific compound, the route of exposure, and the animal model. The following tables summarize key quantitative toxicity data from the literature.

Table 1: Acute Toxicity of Selected Organotin Compounds

| Compound | Animal | Route | LD50 (mg/kg bw) | Reference |

| Tributyltin Oxide | Rat | Oral | 129 - 234 | [9] |

| Tributyltin Oxide | Rat | Dermal | >4600 | [9] |

| Triphenyltin (B1233371) Hydroxide | Rat | Oral | 156 - 360 | [9] |

| Dibutyltin Dichloride | Rat | Oral | 112 | [9] |

| Trimethyltin Chloride | Rat | Oral | 12.6 | [9] |

| Triethyltin Sulfate | Rat | Oral | 7.5 | [9] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[10]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Selected Organotin Compounds

| Compound | Animal | Duration | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Tributyltin Oxide | Rat | Intermediate | Immunological | 0.025 | 0.25 | [9] |

| Dibutyltin Dichloride | Rat | Intermediate | Immunological | - | 5 | [9] |

| Dibutyltin Dichloride | Rat | 13-week | Hematological | 3.4 | 5.7 | [9] |

NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[10] LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.

Target Organ Toxicity

Organotin compounds exert a wide range of toxic effects on various organ systems. The primary targets include the nervous, immune, hepatic, and reproductive systems.

Neurotoxicity

The neurotoxic effects of organotins are most pronounced with trimethyltin (TMT) and triethyltin (TET) compounds.[6] While chemically similar, they induce distinct neuropathologies.[6] TMT is primarily a neurotoxin, causing neuronal necrosis, particularly in the limbic system (hippocampus and entorhinal cortex).[6] In contrast, TET is myelinotoxic, leading to intramyelin edema and vacuolar changes in the white matter of the central nervous system.[6][7]

Symptoms of TMT intoxication in humans include headaches, memory deficits, disorientation, and seizures.[11] TBT and triphenyltin (TPT) also exhibit neurotoxicity, causing tremors, convulsions, and ataxia in animals.[12] The underlying mechanisms are thought to involve the functional impairment of neurons, including effects on voltage-dependent sodium channels.[12]

Immunotoxicity

Dibutyltin (DBT), tributyltin (TBT), and dioctyltin (B90728) are known to be immunotoxic.[9] The primary target of organotin-induced immunotoxicity is the thymus, leading to atrophy and dysfunction of T-cell mediated immunity.[5][7] TBT has been shown to induce apoptosis in thymocytes. The immunotoxic effects are observed at low exposure levels, making the immune system a sensitive target for these compounds.[9]

Hepatotoxicity

The liver is another significant target for organotin toxicity.[1] Dibutyltin salts can produce biliary and hepatic lesions.[7] Exposure to organotins can lead to hepatosteatosis (fatty liver) and inflammation.[6] The hepatotoxicity is associated with the accumulation of these lipophilic compounds in the liver and their interference with mitochondrial function and cellular metabolism.[2]

Reproductive and Developmental Toxicity

Several organotin compounds, including triphenyltin, dibutyltin, and tributyltin, have been shown to induce developmental and reproductive effects in rodents.[9][13] These compounds can act as endocrine disruptors, interfering with steroidogenesis and hormonal balance.[13][14] TBT and TPT are agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which play crucial roles in development and metabolism.[15] Exposure to organotins during pregnancy can lead to developmental abnormalities in offspring.[13]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of organotin compounds stems from their ability to interfere with fundamental cellular processes. Key mechanisms include the inhibition of mitochondrial oxidative phosphorylation, disruption of ion homeostasis, induction of oxidative stress, and modulation of key signaling pathways.

One of the primary biochemical lesions caused by triorganotins is the inhibition of mitochondrial ATP synthase, leading to a disruption of cellular energy metabolism.[5][15] Organotins are also known to induce an increase in intracellular calcium levels and promote the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent cellular damage.[11][16]

Several signaling pathways are implicated in the toxic effects of organotins. TBT and TPT are known to activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which can lead to adipogenesis and metabolic disruption.[15] Furthermore, organotins can activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in pro-inflammatory responses.[17]

Caption: Key signaling pathways and mechanisms of organotin toxicity.

Experimental Protocols

Elucidating the toxicological profile of organotin compounds relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in organotin research.

In Vitro Apoptosis Induction and Assessment

Objective: To determine the apoptotic potential of an organotin compound in a cell culture model.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human lymphoma cell lines or hepatocytes) at an appropriate density in culture plates.

-

Prepare a stock solution of the organotin compound (e.g., Tributyltin chloride) in a suitable solvent such as DMSO.

-

Dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1 to 10 µM).

-

Remove the culture medium from the cells, wash with phosphate-buffered saline (PBS), and add the medium containing the organotin compound.

-

Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).[18]

-

-

Assessment of Apoptosis:

-

DNA Fragmentation Assay (Agarose Gel Electrophoresis):

-

Following treatment, harvest the cells and pellet them by centrifugation.

-

Extract DNA using a commercial kit suitable for apoptotic DNA.

-